molecular formula C9H13NO3 B1619309 3-(4-Aminophenoxy)propane-1,2-diol CAS No. 58754-71-5

3-(4-Aminophenoxy)propane-1,2-diol

Cat. No.: B1619309
CAS No.: 58754-71-5
M. Wt: 183.2 g/mol
InChI Key: UVXFYVIGAUPIOP-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)propane-1,2-diol (CAS 58754-71-5) is a high-purity organic compound with a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol. This aromatic ether derivative features both a primary aromatic amine and two aliphatic hydroxyl groups, making it a versatile building block in organic synthesis and chemical research . The compound serves as a key intermediate for the development of more complex molecules, particularly in pharmaceutical research. Derivatives of the propane-1,2-diol phenoxy scaffold have demonstrated significant biological activity in scientific studies. For instance, related compounds have been synthesized and investigated for their potent anti-inflammatory properties, showing efficacy in preclinical models by suppressing inflammatory responses through the inhibition of multiple kinase pathways, such as Syk/NF-κB and IKKɛ/IRF-3 . This research highlights the potential of this chemical class in developing novel therapeutic candidates. As a supplier, we provide this compound strictly for research and development purposes in laboratory settings. Applications: Pharmaceutical Intermediate; Organic Synthesis Building Block; Medicinal Chemistry Research. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

58754-71-5

Molecular Formula

C9H13NO3

Molecular Weight

183.2 g/mol

IUPAC Name

3-(4-aminophenoxy)propane-1,2-diol

InChI

InChI=1S/C9H13NO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6,10H2

InChI Key

UVXFYVIGAUPIOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OCC(CO)O

Canonical SMILES

C1=CC(=CC=C1N)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The nature of the aromatic substituent significantly impacts melting points, optical activity, and phase behavior:

Compound Substituent Melting Point (°C) Optical Rotation [α]D20 Key Characteristics Reference
3-(4-n-Pentylphenoxy)propane-1,2-diol 4-n-Pentyl 52 –7.6 (c=1, EtOH) Crystalline solid, high enantiopurity (99.6% ee)
3-(4-Methoxyphenoxy)propane-1,2-diol 4-Methoxy Liquid at RT N/A Liquid state due to para-methoxy group
3-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol 4-Hydroxy-3-methoxy N/A N/A Isolated from plants; potential antioxidant activity
Levodropropizine (3-(4-Phenylpiperazin-1-yl)propane-1,2-diol) 4-Phenylpiperazine N/A N/A Clinically used antitussive (80% efficacy)

Key Observations :

  • Alkyl substituents (e.g., pentyl, hexyl) yield crystalline solids with melting points ~48–52°C and moderate negative optical rotations .
  • Methoxy groups (para position) reduce crystallinity, resulting in liquids at room temperature .

Enantioselectivity and Chiral Resolution

Chiral diols are often resolved using coordination compounds. For example:

  • 3-(Naphthalen-2-yloxy)propane-1,2-diol achieves 99.5% enantiomeric excess (ee) using homochiral cages, attributed to steric hindrance from the naphthyl group .
  • Alkylphenoxy analogs (e.g., pentyl, hexyl) show >98% ee via crystallization .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Aminophenoxy)propane-1,2-diol and structurally related diols?

  • Methodological Answer : The synthesis of aromatic ether-containing diols typically involves nucleophilic substitution of glycidol derivatives with phenolic amines. For example, epoxide intermediates (e.g., glycidol derivatives) react with 4-aminophenol under basic conditions to form the target diol. Evidence from analogous compounds (e.g., methoxy-substituted diols) highlights the use of regioselective ring-opening reactions, where reaction temperature (60–80°C) and solvent polarity (e.g., THF or methanol) influence yield . Characterization via 1^1H/13^{13}C NMR and mass spectrometry (MS-DART) is critical to confirm structural integrity .

Q. How can researchers characterize the purity and structural conformation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. 1^1H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and diol protons (δ 3.5–4.5 ppm), while 13^{13}C NMR identifies carbons adjacent to oxygen (e.g., ether linkages at ~70–75 ppm). MS-DART provides molecular ion peaks (e.g., [M+H]+^+) for mass validation. For example, 3-(p-tolyloxy)propane-1,2-diol (a structural analog) was confirmed via these techniques . Purity is assessed via HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during diol synthesis (e.g., over-oxidation or dimerization)?

  • Methodological Answer : Side reactions often arise from competing nucleophilic attack or oxidation. Strategies include:

  • Temperature Control : Lower temperatures (e.g., 40–50°C) reduce epoxide ring-opening side products .
  • Catalyst Selection : Pd/C-catalyzed hydrogenation (as in ) minimizes oxidation byproducts during reductive amination steps .
  • Protecting Groups : Temporary protection of the amine group (e.g., Boc) prevents undesired coupling, followed by deprotection under mild acidic conditions .

Q. How can stereochemical outcomes be controlled in diol derivatives, and what analytical tools resolve ambiguities?

  • Methodological Answer : Stereoselectivity is influenced by chiral catalysts (e.g., Sharpless epoxidation) or enantiomeric starting materials. For example, levobetaxolol synthesis ( ) used chiral diol intermediates resolved via chiral HPLC. 2D NMR techniques (e.g., COSY, HSQC) differentiate diastereomers by correlating proton and carbon shifts, as demonstrated for 3-(2-methoxy-4-propylphenoxy)propane-1,2-diol . Polarimetry or X-ray crystallography further validates absolute configuration .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting or MS adducts)?

  • Methodological Answer : Contradictions often stem from impurities, solvent effects, or dynamic processes. Steps include:

  • Solvent Exchange : Re-running NMR in deuterated DMSO or CDCl3_3 to eliminate solvent artifacts .
  • High-Resolution MS : Resolves ambiguous adducts (e.g., [M+NH4_4]+^+ vs. [M+Na]+^+) .
  • Variable-Temperature NMR : Identifies rotational barriers in hindered aromatic ethers .

Q. What strategies improve the stability of this compound under storage or experimental conditions?

  • Methodological Answer : The diol’s amine group is prone to oxidation. Recommendations include:

  • Storage : Argon-purged vials at -20°C (short-term) or -80°C (long-term), as used for similar hygroscopic diols .
  • Antioxidants : Addition of 0.1% BHT or ascorbic acid in solution phases .
  • Inert Atmospheres : Conducting reactions under nitrogen/argon to prevent amine oxidation .

Data Analysis and Experimental Design

Q. How can computational modeling predict the reactivity of this compound in polymer synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic sites (e.g., amine vs. hydroxyl reactivity). For example, methoxy-substituted diols () showed higher reactivity at the para position, guiding copolymer design. Molecular dynamics simulations model crosslinking efficiency in epoxy resins .

Q. What statistical approaches resolve batch-to-batch variability in diol synthesis?

  • Methodological Answer : Design of Experiments (DoE) identifies critical factors (e.g., reactant stoichiometry, catalyst loading). Response Surface Methodology (RSM) optimizes yield and purity, as applied to 3-(p-tolyloxy)propane-1,2-diol (). Multivariate analysis (e.g., PCA) correlates NMR/MS outliers with process parameters .

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